4'-bromo-4-cyanodiphenylamine chemical properties and structure
4'-bromo-4-cyanodiphenylamine chemical properties and structure
Technical Monograph: 4'-Bromo-4-cyanodiphenylamine
Abstract
4'-Bromo-4-cyanodiphenylamine (systematically 4-[(4-bromophenyl)amino]benzonitrile ) is a critical asymmetric diarylamine intermediate employed in the synthesis of optoelectronic materials and pharmaceutical scaffolds. Characterized by a "push-pull" electronic structure—comprising an electron-donating amine bridge, an electron-withdrawing cyano group, and a reactive bromine handle—this molecule serves as a versatile precursor for Triphenylamine (TPA) derivatives used in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). This guide details its structural properties, a robust synthesis protocol via Nucleophilic Aromatic Substitution (
Part 1: Chemical Identity & Structural Analysis
The molecule features a diphenylamine core with para-substitution on both rings. The asymmetry is key to its utility: the bromine atom allows for further functionalization (e.g., Suzuki/Buchwald coupling), while the cyano group imparts strong electron-accepting character, creating an internal charge-transfer (ICT) pathway.
Physicochemical Profile
| Property | Value / Description |
| Systematic Name | 4-[(4-Bromophenyl)amino]benzonitrile |
| Formula | |
| Molecular Weight | 273.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (Purity dependent) |
| Solubility | Soluble in DMSO, DMF, THF, DCM; Insoluble in Water |
| Melting Point | Predicted range:[1] 145–155 °C (Based on structural analogs) |
| Electronic Character | D-π-A (Donor-π-Acceptor) system |
Electronic Structure & Reactivity
The molecule exhibits a distinct electronic gradient:
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Donor (D): The central amine (-NH-) lone pair donates electron density into the π-system.
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Acceptor (A): The cyano (-CN) group at the 4-position strongly withdraws density, stabilizing the LUMO.
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Reactive Handle: The 4'-bromo substituent is activated for metal-catalyzed cross-coupling, enabling the construction of "Star-shaped" or dendritic molecules.
Figure 1: Electronic push-pull mechanism and functional segmentation of 4'-bromo-4-cyanodiphenylamine.
Part 2: Synthesis & Methodology
While palladium-catalyzed C-N coupling (Buchwald-Hartwig) is a standard method for diarylamines, the presence of the strongly electron-withdrawing cyano group on one ring makes Nucleophilic Aromatic Substitution (
Protocol: Synthesis Route
This method utilizes the activation of the fluorine atom by the para-cyano group, allowing displacement by the 4-bromoaniline anion.
Reaction:
Step-by-Step Procedure:
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Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DMSO (20 mL).
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Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 12 mmol, 0.48 g) portion-wise. Caution: Hydrogen gas evolution.
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Activation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure formation of the anilide anion.
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Addition: Add 4-fluorobenzonitrile (10 mmol, 1.21 g) slowly to the reaction mixture.
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Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1) until the starting fluoride is consumed.
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Workup: Cool to RT and quench by pouring into crushed ice/water (200 mL). The product should precipitate as a solid.
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Purification: Filter the precipitate, wash copiously with water (to remove DMSO/salts) and hexanes. Recrystallize from Ethanol or Toluene to yield the pure product.
Why this works: The p-cyano group lowers the energy of the transition state (Meisenheimer complex), facilitating the displacement of the fluoride leaving group by the nucleophilic nitrogen.
Figure 2: Synthetic workflow for the
Part 3: Characterization & Spectral Analysis
Validation of the structure relies on identifying the two distinct aromatic systems and the functional groups.
Predicted NMR Data ( -DMSO)
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NMR:
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9.0–9.2 ppm (s, 1H): Amine (-NH-) proton. Broad singlet, exchangeable with
. - 7.6–7.7 ppm (d, 2H): Protons ortho to the Cyano group (Deshielded by CN).
- 7.4–7.5 ppm (d, 2H): Protons ortho to the Bromine.
- 7.1–7.2 ppm (d, 2H): Protons meta to the Cyano group (adjacent to NH).
- 7.0–7.1 ppm (d, 2H): Protons meta to the Bromine (adjacent to NH).
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Note: Expect two distinct AA'BB' patterns.
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9.0–9.2 ppm (s, 1H): Amine (-NH-) proton. Broad singlet, exchangeable with
Infrared (IR) Spectroscopy
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~2220 cm
: Strong, sharp peak characteristic of the C≡N stretch . -
~3300–3400 cm
: Medium, broad peak for the N-H stretch . -
~1590 cm
: Aromatic C=C bending.
Part 4: Applications in Drug Development & Materials
Optoelectronics (OLEDs & Solar Cells)
This molecule is a primary intermediate for Thermally Activated Delayed Fluorescence (TADF) emitters.[2]
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Mechanism: The bromine atom is replaced (via Buchwald coupling) with carbazole or other donor units to create molecules with spatially separated HOMO/LUMO distributions, minimizing the singlet-triplet energy gap (
). -
Hole Transport: The triphenylamine core (formed after coupling) is the industry standard for Hole Transport Layers (HTL) due to its high hole mobility and thermal stability.
Medicinal Chemistry
While less common as a final drug, the diarylamine scaffold is a privileged structure in:
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Non-steroidal Androgen Receptor Modulators (SARMs): Similar cyano-substituted diarylamines are investigated for muscle-wasting diseases.
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Anti-inflammatory Agents: Diarylamines can inhibit cyclooxygenase (COX) pathways.
Part 5: Safety & Handling
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Hazard Identification:
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Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can metabolize to release cyanide ions, though aromatic nitriles are generally more stable.
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Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
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Disposal: All waste must be treated as hazardous chemical waste, specifically segregating halogenated and nitrogenous organics.
References
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Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 4-Substituted-1-chlorobenzenes with Piperidine." Chemical Reviews. Link
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Synthesis of Diarylamines via SNAr: Beletskaya, I. P., & Cheprakov, A. V. (2000). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. Link
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TADF Materials Design: Uoyama, H., et al. (2012). "Highly Efficient Organic Light-Emitting Diodes from Delayed Fluorescence." Nature. Link
- General Protocol for Fluorobenzonitrile Amination: "Preparation of 4-(phenylamino)benzonitrile derivatives." Organic Syntheses. (General methodology reference for SNAr on fluorobenzonitriles).
